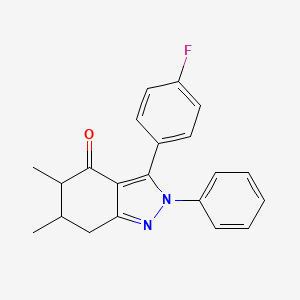![molecular formula C17H15ClN2O B11080824 (2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11080824.png)
(2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with quinuclidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer properties. Additionally, it can interact with receptor tyrosine kinases, affecting cell signaling pathways .
Comparison with Similar Compounds
2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and have distinct biological activities.
Quinoline-3-carboxylic acids: These compounds are structurally related and are known for their antimicrobial properties.
The uniqueness of 2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE lies in its specific structural features, which confer unique reactivity and biological activity .
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
(2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C17H15ClN2O/c18-17-13(9-12-3-1-2-4-14(12)19-17)10-15-16(21)11-5-7-20(15)8-6-11/h1-4,9-11H,5-8H2/b15-10+ |
InChI Key |
ITRZHANRVKOHDW-XNTDXEJSSA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC4=CC=CC=C4N=C3Cl |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11080742.png)
![4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid](/img/structure/B11080746.png)

![ethyl 4-[5-(2,5-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11080767.png)
![6-bromo-1-[(4-ethylphenyl)carbonyl]-1a-(furan-2-ylcarbonyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11080773.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11080778.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11080786.png)
![N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11080790.png)

![4-{(E)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11080811.png)

![1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11080821.png)
![2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione](/img/structure/B11080837.png)

